molecular formula C27H26N4O3S B11576850 2-[[13,13-dimethyl-6-(3-methylphenyl)-7-oxo-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl]sulfanyl]-N-phenylacetamide

2-[[13,13-dimethyl-6-(3-methylphenyl)-7-oxo-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl]sulfanyl]-N-phenylacetamide

Cat. No.: B11576850
M. Wt: 486.6 g/mol
InChI Key: CFORMKRFAONFPL-UHFFFAOYSA-N
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Description

2-[[13,13-dimethyl-6-(3-methylphenyl)-7-oxo-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl]sulfanyl]-N-phenylacetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its tricyclic core structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[13,13-dimethyl-6-(3-methylphenyl)-7-oxo-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl]sulfanyl]-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of the sulfanyl and phenylacetamide groups. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[[13,13-dimethyl-6-(3-methylphenyl)-7-oxo-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl]sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

2-[[13,13-dimethyl-6-(3-methylphenyl)-7-oxo-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl]sulfanyl]-N-phenylacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[[13,13-dimethyl-6-(3-methylphenyl)-7-oxo-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl]sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[[13,13-dimethyl-6-(3-methylphenyl)-7-oxo-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl]sulfanyl]-N-phenylacetamide apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows for distinct reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H26N4O3S

Molecular Weight

486.6 g/mol

IUPAC Name

2-[[13,13-dimethyl-6-(3-methylphenyl)-7-oxo-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C27H26N4O3S/c1-17-8-7-11-20(12-17)31-25(33)21-13-18-15-34-27(2,3)14-22(18)29-24(21)30-26(31)35-16-23(32)28-19-9-5-4-6-10-19/h4-13H,14-16H2,1-3H3,(H,28,32)

InChI Key

CFORMKRFAONFPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C4CC(OCC4=C3)(C)C)N=C2SCC(=O)NC5=CC=CC=C5

Origin of Product

United States

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